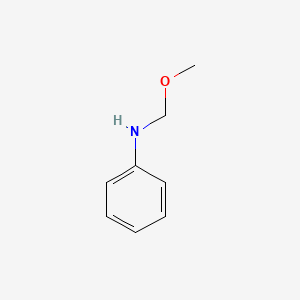

N-(methoxymethyl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

88933-19-1 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

N-(methoxymethyl)aniline |

InChI |

InChI=1S/C8H11NO/c1-10-7-9-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |

InChI Key |

OYBHFEZACPTIDM-UHFFFAOYSA-N |

Canonical SMILES |

COCNC1=CC=CC=C1 |

Origin of Product |

United States |

Significance of N Methoxymethyl Aniline in Modern Synthetic Strategies

The importance of N-(methoxymethyl)aniline in modern organic synthesis stems primarily from its utility as a versatile building block and a precursor to a variety of functionalized aniline (B41778) derivatives. The methoxymethyl group (MOM) serves as a convenient and effective protecting group for the aniline nitrogen, allowing for selective transformations at other positions of the aromatic ring. synarchive.comorganic-chemistry.orgwikipedia.org This protective strategy is crucial in multi-step syntheses where the nucleophilicity of the amino group could interfere with desired reactions. organic-chemistry.orgwikipedia.org

The MOM group can be readily introduced and subsequently removed under specific conditions, a hallmark of an efficient protecting group. synarchive.comorganic-chemistry.org This transient protection allows chemists to perform a range of reactions, including electrophilic aromatic substitution, without the complications of a free amino group, which is a strong activator and can lead to undesired side products or over-reaction. chemistrysteps.com

Furthermore, the methoxymethyl group itself can influence the reactivity and regioselectivity of reactions. For instance, in electrophilic substitution reactions, the electron-donating nature of the methoxymethyl group can activate the aromatic ring, directing incoming electrophiles to specific positions. This directing effect, in concert with the inherent directing properties of the aniline moiety, provides a powerful tool for controlling the substitution pattern on the benzene (B151609) ring.

The strategic application of this compound is evident in its use in the synthesis of various heterocyclic compounds and other complex organic molecules. For example, it can serve as a precursor for the formation of imidazolidine (B613845) derivatives through [3+2] cycloaddition reactions. nih.govrsc.org

Overview of Research Trajectories for N Methoxymethyl Aniline Analogues

Direct Synthesis Approaches to this compound

Direct synthetic routes to this compound offer efficient ways to obtain this key intermediate. These methods primarily involve the formation of the N-methoxymethyl bond on the aniline molecule through electrochemical means or condensation reactions.

Electrochemical Alkoxylation of Tertiary Amines Yielding N-Methoxymethylated Anilines

Electrochemical methods provide a unique approach to the synthesis of N-methoxymethylated anilines. The anodic methoxylation of tertiary amines, such as N,N-dimethylaniline, has been shown to yield N-methoxymethyl-N-methylaniline and N,N-bis(methoxymethyl)aniline. researchgate.netsci-hub.se This process involves the oxidation of the tertiary amine at the anode in the presence of methanol (B129727), which acts as the alkoxylating agent. researchgate.net The reaction proceeds through the generation of an iminium ion intermediate, which then reacts with the methoxide (B1231860) nucleophile. nih.gov

The product distribution can be influenced by the reaction conditions. For instance, in the electrolysis of certain benzylamines, alkoxylation occurs preferentially at the alkyl position rather than the benzyl (B1604629) position. researchgate.net This selectivity highlights the potential to control the reaction outcome based on the substrate's structure.

Condensation Reactions Involving this compound Precursors

Condensation reactions are a common and effective method for the direct synthesis of this compound and its derivatives. These reactions typically involve the reaction of an aniline with a methoxymethylating agent.

One straightforward approach is the direct methoxymethylation of aniline or substituted anilines using reagents like formaldehyde (B43269) dimethyl acetal (B89532) or chloromethyl methyl ether. These reactions are often carried out under basic conditions or with the assistance of a catalyst. The core of this reaction is the nucleophilic attack of the amine on the electrophilic methoxymethylating agent, leading to the formation of the desired N-methoxymethyl aniline derivative.

Another strategy involves the condensation of an aniline precursor with other molecules. For example, 4-methoxymethyl-4-(N-substituted) aniline piperidine (B6355638) compounds can be prepared by condensing an intermediate with a compound having a remifentanil mother nucleus structure. google.com Similarly, novel Schiff base ligands can be synthesized through the condensation reaction of an aniline derivative with an aldehyde, such as 2-hydroxybenzaldehyde, in a solvent like methanol. researchgate.net The synthesis of 2-benzyl N-substituted anilines has also been achieved through a sequential imine condensation–isoaromatization pathway from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org

Furthermore, the synthesis of N-formamides, which are structurally related to N-methoxymethyl compounds, can be achieved via the oxidative carbonylation of amines with paraformaldehyde. rsc.orgrsc.org This reaction can be catalyzed by non-noble metal catalysts and is applicable to a range of anilines. rsc.orgrsc.org

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound expands the chemical space and allows for the creation of molecules with tailored properties. Methodologies for producing these derivatives include ring-opening reactions and asymmetric synthesis to introduce chirality.

Reductive Ring Opening Methodologies for 2-(Methoxymethyl)aziridines

A notable method for synthesizing this compound derivatives involves the reductive ring opening of aziridine (B145994) intermediates. A specific example is the synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, a precursor for the herbicide S-Metolachlor. google.com This process starts from enantiopure (R)-epichlorohydrin and proceeds via the formation of an (S)-2-ethyl-6-methyl-N-(1-methoxypropan-2-yl) aziridine intermediate. google.com

The subsequent step is the catalytic hydrogenation of this aziridine. google.com This reaction is typically carried out in a solvent under a hydrogen atmosphere (30-50 psi) at a temperature between 20 to 30 °C for 1-3 hours. google.com This method has been reported to produce the desired aniline derivative with high yields (92-96%) and excellent enantiomeric excess (95-99%). google.com

Asymmetric Synthesis of Chiral this compound Analogues

The development of asymmetric synthetic routes is crucial for accessing chiral this compound analogues, which are important in various applications, including pharmaceuticals.

Enantiopure epichlorohydrin (B41342) serves as a valuable building block for the asymmetric synthesis of chiral compounds due to the versatile reactivity of its epoxide ring. google.com As mentioned previously, the synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline utilizes (R)-epichlorohydrin to establish the desired stereochemistry. google.com The reaction with 2-ethyl-6-methylaniline (B166961) leads to the formation of a chiral aziridine intermediate, which, upon reductive ring opening, yields the target chiral aniline derivative with high enantioselectivity. google.com This approach demonstrates the effective transfer of chirality from a readily available starting material to the final product.

Stereoselective Formation of N-(o-tert-butylphenyl)-5-(methoxymethyl)-2-pyrrolidinone

The synthesis of optically pure N-(o-tert-butylphenyl)-5-(methoxymethyl)-2-pyrrolidinone, a compound notable for its atropisomerism, has been achieved in a stereoselective manner. acs.orgnih.gov Atropisomers are stereoisomers that arise from hindered rotation around a single bond, and in N-substituted anilide derivatives with a bulky ortho-substituent like a tert-butyl group, the rotational barrier of the N-Ar bond is high enough to allow for the isolation of stable rotational isomers. acs.org

The synthesis starts from ortho-substituted aniline derivatives and (S)-5-(methoxymethyl)butyrolactone. acs.orgnih.gov This method produces the target compound with high optical purity (≥98% enantiomeric excess). acs.orgnih.govresearchgate.net The presence of the atropisomeric N-aryl group is crucial for controlling the stereochemistry of subsequent reactions. For instance, the lithium enolates derived from these lactams react with various electrophiles to yield 3,5-cis-disubstituted-2-pyrrolidinone derivatives. acs.orgnih.gov This high cis-selectivity is attributed to the influence of the atropisomeric structure, as the corresponding N-phenyl-5-(methoxymethyl)-2-pyrrolidinone (lacking the bulky ortho-substituent) shows low trans-selectivity under similar conditions. acs.org

An optically active form of N-(ortho-tert-butylphenyl)-5-methoxymethyl-2-pyrrolidinone (≥ 98%ee) with axial chirality was prepared from ortho-tert-butylaniline and (S)-5-(methoxymethyl)butylolactone in a completely stereoselective process. researchgate.net

Oxidative Carbonylation Reactions for N-Formylated Aniline Derivatives

N-formylated anilines are valuable intermediates in organic synthesis. nih.gov Oxidative carbonylation provides a route to these compounds from amines. A non-noble metal catalyst, CoNC, has been developed for the oxidative carbonylation of various amines, including anilines, using paraformaldehyde as the carbonyl source. rsc.orgresearchgate.net This method represents a greener alternative to processes that rely on noble metal catalysts. rsc.orgresearchgate.net

The reaction is typically carried out in an organic solvent like acetonitrile, under oxygen pressure, and in the presence of a base. rsc.org The CoNC catalyst has shown effectiveness for a range of anilines with different substituents. For example, aniline itself undergoes oxidative carbonylation to give N-formylaniline in good yield. rsc.org The reaction is sensitive to the electronic properties of the substituents on the aniline ring.

Aniline with an electron-donating methyl group at the para-position exhibits excellent activity, affording a high yield of the N-formylated product. rsc.org Conversely, anilines with strong electron-withdrawing groups, such as a trifluoromethyl group, can also be formylated, albeit in lower yields. rsc.org The methodology is also applicable to secondary aromatic amines like N-methylaniline, which can be converted to its N-formylated derivative. rsc.org Mechanistic studies suggest that singlet oxygen and superoxide (B77818) anions are the active oxygen species in this oxidative process. researchgate.net Another approach involves using oxalic acid as a carbon monoxide surrogate in a manganese-catalyzed N-formylation of anilines, which provides formanilides in moderate to excellent yields and avoids the direct handling of CO gas. nih.gov

Table 1: Oxidative Carbonylation of Substituted Anilines with Paraformaldehyde using CoNC-700 Catalyst

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | N-formylaniline | 72 |

| 2 | 4-Methylaniline | 4-Methyl-N-formylaniline | 85 |

| 3 | 4-Trifluoromethylaniline | 4-Trifluoromethyl-N-formylaniline | 50 |

| 4 | N-Methylaniline | N-Methyl-N-formylaniline | 50 |

Reaction conditions: amine (0.5 mmol), paraformaldehyde (0.75 mmol), CoNC-700 (10 mg), NaOH (0.2 equiv.), O2 (0.5 MPa), CH3CN (2 mL), 60 °C, 12 h. Data sourced from rsc.org.

N-Methylation of Amines Utilizing Methanol and Related Methylating Agents

The N-methylation of amines is a fundamental transformation in organic synthesis, often used to modify the properties of bioactive compounds. tib.eu Utilizing methanol as a methylating agent is an atom-economical approach that proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, with water being the only stoichiometric byproduct. tib.eunih.gov This process involves the catalyst temporarily borrowing hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the methylated amine. acs.org

Various transition metal complexes, particularly those based on ruthenium and iridium, have been shown to be effective catalysts for the N-methylation of anilines with methanol. tib.eursc.orgcsic.es

Ruthenium Catalysts : Cyclometalated ruthenium complexes can effectively methylate anilines to yield N-methylanilines under mild conditions (e.g., 60 °C) with a simple base like sodium hydroxide. rsc.org Another effective system, (DPEPhos)RuCl₂PPh₃, catalyzes the reaction under weak base conditions (Cs₂CO₃). nih.gov

Iridium Catalysts : Iridium(I) complexes featuring N,O-functionalized N-heterocyclic carbene (NHC) ligands are also active catalysts for this transformation. acs.orgcsic.es These catalysts can selectively convert a range of primary aromatic amines into their corresponding N-methylamino derivatives. csic.es

The reactivity of substituted anilines in these reactions is influenced by the electronic nature of the substituents. Anilines with electron-donating groups, such as 4-methoxyaniline, are often more reactive than aniline itself. acs.orgcsic.es Even anilines with weakly electron-withdrawing groups like chloro and bromo substituents can be selectively transformed into their N-methyl derivatives in high yields. acs.orgcsic.es

Table 2: Catalyst Performance in N-Methylation of Aniline with Methanol

| Catalyst System | Base | Temperature (°C) | Conversion/Yield | Reference |

|---|---|---|---|---|

| Cyclometalated Ru complexes | NaOH | 60 | Effective methylation | rsc.org |

| (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | Not specified | Good yields for 21 derivatives | nih.gov |

| [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] | Cs₂CO₃ | 150 | >95% yield for N-methylaniline | csic.es |

Palladium-Catalyzed C–N Cross-Coupling for Functionalized Aniline Synthesis

Palladium-catalyzed C–N cross-coupling, widely known as the Buchwald-Hartwig amination, is a powerful and versatile method for synthesizing anilines and their derivatives. acs.orgresearchgate.netrsc.org This reaction has become a standard procedure in both academic and industrial research for the formation of C–N bonds between amines and aryl halides or pseudohalides. acs.orguwindsor.ca The continued development of sophisticated ligands and user-friendly palladium precatalysts has made these protocols increasingly reliable and general. acs.orgresearchgate.net

The catalytic system typically consists of a palladium precursor, a ligand (often a bulky, electron-rich phosphine), and a base. uwindsor.ca The reaction is applicable to a wide range of substrates, including the coupling of primary anilines with aryl halides to construct complex molecules and heterocycles. acs.org For instance, tandem processes involving intermolecular N-arylation followed by intramolecular C–N coupling are used to efficiently generate tricyclic aza-heterocycles in a one-pot synthesis. acs.org

The choice of ligand is critical for the reaction's success. Ligands like Xantphos have been shown to be effective in combination with palladium precursors such as Pd₂(dba)₃ for achieving high conversion and good yields. researchgate.net The reaction conditions, including the choice of solvent and base, are also crucial and are optimized depending on the specific substrates. uwindsor.ca Common bases include sodium tert-butoxide, cesium carbonate, and potassium phosphate. uwindsor.ca

The versatility of the Buchwald-Hartwig amination allows for its use in the synthesis of complex natural products and functional organic materials. acs.org It can be employed for late-stage functionalization of intricate structures or to connect large molecular fragments in convergent synthetic strategies. acs.org

Chan-Lam Cross Coupling for N,N'-Disubstituted Aniline Derivatives

The Chan-Lam cross-coupling reaction is a copper-catalyzed method for forming aryl carbon-heteroatom bonds. organic-chemistry.org It provides a valuable alternative to palladium-catalyzed methods for the N-arylation of amines, amides, and other nitrogen nucleophiles using arylboronic acids. researchgate.netnih.govresearchgate.net A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature in the presence of air, using a stoichiometric or catalytic amount of a copper salt, such as Cu(OAc)₂. organic-chemistry.org

This methodology has been successfully applied to the synthesis of N,N'-disubstituted ortho-phenylene diamines, including those bearing strong electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups, with moderate to high yields. researchgate.netnih.gov These reaction conditions are often milder and more compatible with sensitive functional groups compared to the high temperatures and strong bases sometimes required for Buchwald-Hartwig reactions. researchgate.net

The Chan-Lam coupling is also effective for the mono-arylation of anilines and other amines. organic-chemistry.orgrsc.org For example, copper(II) acetate (B1210297) can catalyze the coupling of functionalized aniline substrates with arylboronic acids to produce diarylamine products in good yields. organic-chemistry.org The development of new ligands, such as N,N'-dimethylurea (DMU), has further expanded the scope and efficiency of this reaction, allowing for the N-arylation of primary amides and 3-aminophenols. rsc.org

Synthesis of 2-(Methoxymethyl)isoindolin-1-imine Derivatives via Specific Rearrangement Reactions

The synthesis of 2-(methoxymethyl)isoindolin-1-imine derivatives has been accomplished through an unusual Delépine-type reaction. researchgate.netresearchgate.netjst.go.jp This method highlights a specific rearrangement pathway to construct the isoindolin-1-imine core. univ.kiev.ua The structure of the resulting 2-(methoxymethyl)isoindolin-1-imine has been confirmed by X-ray diffraction analysis. researchgate.net

Another synthetic strategy involves the one-pot, catalyst-free, three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene (B1212753) compound in water at room temperature. researchgate.netresearchgate.net This approach is efficient and provides excellent yields of various isoindolin-1-imine derivatives. researchgate.net

Furthermore, imidazo[2,1-a]isoindolones can be synthesized in one step from N-phenacyl-2-cyano-4-nitrobenzensulfonamides derived from amino acid esters. nih.gov The key step in this process is an intramolecular C-arylation, which is a variation of a Smiles-type rearrangement, followed by spontaneous cycloaddition and cyclocondensation. nih.gov

Preparation of N-Alkyl/Aryl Acetamide (B32628) Derivatives Involving N-Methylaniline

N-Alkyl/Aryl acetamide derivatives can be readily synthesized by treating various aliphatic and aromatic amines with chloroacetyl chloride. ijpsr.info This reaction is typically performed with stirring at room temperature for several hours. ijpsr.info In the specific case of N-methylaniline, a tertiary amine, it can be reacted with chloroacetyl chloride to yield 2-chloro-N-methyl-N-phenylacetamide. ijpsr.info

Another general method for preparing acetamides involves the reaction of an amine, such as aniline, with glacial acetic acid. researchgate.net This reaction can be catalyzed by nano-Al₂O₃ under solvent-free conditions to produce the corresponding acetamide in high yields. researchgate.net While this method is demonstrated for primary anilines, the principles can be extended to secondary amines like N-methylaniline.

Furthermore, N-substituted sulfonamide acetamide derivatives can be synthesized by reacting chloroacetamide compounds with various arylamines. d-nb.info This highlights the utility of N-substituted chloroacetamides as building blocks for more complex structures. asrjetsjournal.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(o-tert-butylphenyl)-5-(methoxymethyl)-2-pyrrolidinone |

| N-Formylated Aniline (Formanilide) |

| N-Methylaniline |

| N,N'-Disubstituted Aniline |

| 2-(Methoxymethyl)isoindolin-1-imine |

| N-Alkyl/Aryl Acetamide |

| (S)-5-(methoxymethyl)butyrolactone |

| N-phenyl-5-(methoxymethyl)-2-pyrrolidinone |

| Paraformaldehyde |

| Acetonitrile |

| N-formylaniline |

| 4-Methyl-N-formylaniline |

| 4-Trifluoromethyl-N-formylaniline |

| N-Methyl-N-formylaniline |

| Oxalic acid |

| Methanol |

| 4-Methoxyaniline |

| 4-Chloroaniline |

| 4-Bromoaniline |

| Aryl halide |

| Xantphos |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| Sodium tert-butoxide |

| Cesium carbonate |

| Potassium phosphate |

| Arylboronic acid |

| Cu(OAc)₂ (Copper(II) acetate) |

| N,N'-dimethylurea (DMU) |

| 3-Aminophenol |

| 2-Cyanobenzaldehyde |

| Imidazo[2,1-a]isoindolones |

| Chloroacetyl chloride |

| 2-chloro-N-methyl-N-phenylacetamide |

| Glacial acetic acid |

Telescoping Synthetic Pathways for 2-Methoxymethyl-p-phenylenediamine

A notable telescoping process for preparing 2-methoxymethyl-p-phenylenediamine (I) begins with 2-methoxymethylaniline (II) as the primary starting material. The synthesis proceeds through a series of controlled steps involving diazotation, coupling, rearrangement, and reductive cleavage, ultimately regenerating one equivalent of the initial reactant, which can be recycled. google.com

Step a: Synthesis of Triazene (B1217601) Intermediate (IV): This initial step involves the diazotization of 2-methoxymethylaniline (II) to produce a diazonium intermediate (III). This is immediately followed by a diazo coupling reaction with a second molecule of 2-methoxymethylaniline (II) to form the intermediate 2-(methoxymethyl)-4-{3-[2-(methoxymethyl)phenyl]triaz-1-en-1-yl}aniline (IV). google.com

Step b: Synthesis of Azo Intermediate (V): The triazene intermediate (IV) undergoes rearrangement to form the more stable azo compound, 2-(methoxymethyl)-4-{(E)-[2-(methoxymethyl)phenyl]diazenyl}aniline (V). google.com

Step c: Reductive Cleavage to Final Product (I): The final step is the reductive cleavage of the azo group in intermediate (V). This is typically achieved through catalytic hydrogenation. The reaction yields the desired product, 2-methoxymethyl-p-phenylenediamine (I), and regenerates one molecule of the starting material, 2-methoxymethylaniline (II). google.com

This process is particularly advantageous because labile functional groups, such as the methoxy (B1213986) group, remain stable throughout the reaction sequence, preventing the formation of side products that can occur in the self-coupling of simpler anilines. google.com

Table 1: Reagents and Conditions for Telescoping Synthesis of 2-Methoxymethyl-p-phenylenediamine

| Step | Reaction Type | Key Reagents & Catalysts | Typical Solvents | Conditions | Ref. |

|---|---|---|---|---|---|

| a | Diazotization & Diazo Coupling | 2-methoxymethylaniline, Nitrosation agent (e.g., sodium nitrite, nitrosylsulfuric acid) | n-propanol, acetic acid, propionic acid, oxalic acid, malonic acid, hydrogen chloride, sulphuric acid, phosphoric acid | Sequential addition, controlled temperature | google.comgoogle.com |

| b | Rearrangement | - | Toluene | Heating (e.g., 60°C) | google.com |

| c | Reductive Azo Cleavage | Hydrogen gas, Palladium on carbon (Pd/C) catalyst | Methanol | Hydrogen pressure of 2-3 bar abs, Temperature of 20-25°C | google.com |

Following the synthesis, the 2-methoxymethyl-p-phenylenediamine base can be converted into a cosmetically acceptable salt, such as a chloride, sulfate, hydrogensulfate, or malonate salt, by reacting it with a suitable mineral or organic acid. google.comgoogle.com

Advanced Applications in Organic Synthesis Utilizing N Methoxymethyl Aniline

N-(methoxymethyl)aniline as a Versatile Synthetic Intermediate

This compound serves as a highly effective synthetic intermediate, primarily due to the dual functionality imparted by the aniline (B41778) nitrogen and the methoxymethyl group. The N-(methoxymethyl) group can function as a protecting group for the aniline nitrogen, which can be readily removed under acidic conditions. More importantly, it acts as a powerful directed metalation group (DMG) in directed ortho-metalation (DoM) reactions. wikipedia.orgbaranlab.org

Directed ortho-metalation is a synthetic strategy that allows for the regioselective functionalization of aromatic rings at the position ortho to the DMG. wikipedia.org In the case of this compound, the heteroatoms in the N-(methoxymethyl) group can coordinate with an organolithium base, such as n-butyllithium, facilitating the deprotonation of the ortho-C-H bond of the aniline ring. This generates a stabilized ortho-lithiated species, which can then react with a wide range of electrophiles to introduce various substituents with high regioselectivity. This method provides a powerful tool for the synthesis of highly substituted aromatic compounds that would be difficult to access through classical electrophilic aromatic substitution reactions. wikipedia.orgbaranlab.org

The versatility of this compound as a synthetic intermediate is further highlighted by its ability to undergo various other transformations. The aniline nitrogen can participate in N-alkylation, N-acylation, and condensation reactions, while the aromatic ring can be functionalized through traditional electrophilic substitution reactions, although the regioselectivity will be influenced by the N-(methoxymethyl) group.

Role in the Synthesis of Complex Organic Molecules

The ability to introduce functionality at the ortho position of the aniline ring with high precision makes this compound a valuable building block in the total synthesis of complex organic molecules, including natural products and their analogues. The ortho-lithiated intermediate derived from this compound can react with a diverse array of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, the reaction of the ortho-lithiated species with aldehydes or ketones provides access to ortho-substituted benzyl (B1604629) alcohols. Subsequent transformations of these intermediates can lead to the construction of various heterocyclic systems. Similarly, quenching the lithiated intermediate with carbon dioxide followed by esterification yields ortho-amino benzoates, which are precursors to a range of complex structures.

One significant application of this methodology is in the synthesis of substituted indoles and quinolines, which are prevalent scaffolds in many natural products and pharmaceuticals. nih.govnih.gov The ortho-functionalized aniline derivative obtained from a DoM reaction can undergo subsequent cyclization reactions to form these important heterocyclic systems. For example, an ortho-formylated this compound can be a key precursor to an indole (B1671886) ring system through various synthetic routes.

Precursors for Biologically Relevant Compounds

The structural motifs accessible through the use of this compound are frequently found in biologically active compounds, making it a crucial precursor in medicinal chemistry and drug discovery.

Synthesis of Key Intermediates for Pharmaceutical Building Blocks

This compound and its derivatives are instrumental in the synthesis of key intermediates for a variety of pharmaceutical agents. nih.govresearchgate.netechemi.comechemi.com The ability to introduce specific substituents at the ortho position of the aniline ring is particularly valuable for modulating the pharmacological properties of drug candidates.

A notable application is in the preparation of precursors for kinase inhibitors. Many kinase inhibitors feature a substituted aniline or related heterocyclic core, where the substitution pattern on the aromatic ring is critical for binding to the target enzyme. The use of this compound allows for the precise installation of these necessary substituents. For example, the synthesis of substituted anilines that are precursors to compounds with potential anticancer activity can be efficiently achieved. researchgate.net

The following table provides examples of how ortho-functionalized anilines, accessible from this compound, can serve as precursors to important pharmaceutical scaffolds.

| Ortho-Substituent | Resulting Pharmaceutical Scaffold | Therapeutic Area (Example) |

| -CHO | Indole | Anticancer, Antiviral |

| -COOH | Quinoline | Antimalarial, Antibacterial |

| -B(OH)2 | Benzoxazole | Antifungal, Antimicrobial |

| -I | Benzofuran | Various |

This table is illustrative and provides a general overview of potential applications.

Asymmetric Synthesis of Optically Active Compounds

While direct applications of this compound as a chiral auxiliary are not extensively documented, its derivatives can be employed in the asymmetric synthesis of optically active compounds. Chiral ligands, which are crucial for enantioselective catalysis, can be synthesized from specifically functionalized anilines. nih.govuwindsor.cacmu.edu

For example, an ortho-functionalized aniline derived from this compound can be used as a scaffold to build a chiral P,N-ligand. These ligands are known to be effective in a variety of asymmetric catalytic reactions, such as hydrogenations and C-C bond-forming reactions, leading to the synthesis of enantiomerically enriched products. nih.govcmu.edu The synthesis of such chiral ligands often requires precise control over the substitution pattern of the aromatic backbone, a task for which the directed metalation of this compound is well-suited.

Furthermore, the introduction of a chiral center at the methoxymethyl group or the synthesis of chiral derivatives of this compound could potentially allow it to act as a chiral directing group in asymmetric DoM reactions, although this remains an area for further exploration.

Building Blocks for Functional Materials

The reactivity and structural features of this compound also make it a valuable monomer or precursor for the synthesis of functional materials, particularly polymers with tailored properties.

Precursors for Polymeric Structures

This compound and its derivatives can be used as monomers in the synthesis of polyanilines (PANI) and other conductive polymers. nih.govmdpi.comnih.govharvard.edunih.gov Polyaniline is a well-known conducting polymer with a wide range of applications in electronics, sensors, and anticorrosion coatings. nih.govnih.gov

The properties of polyaniline can be tuned by modifying the aniline monomer. By using this compound or its derivatives, it is possible to introduce specific functional groups onto the polymer backbone. For example, the methoxymethyl group itself can be cleaved post-polymerization to reveal a primary amine, which can then be further functionalized. Alternatively, ortho-functionalized anilines derived from this compound can be polymerized to create polymers with specific functionalities at regular intervals along the polymer chain.

The synthesis of these functionalized polyanilines can be achieved through chemical or electrochemical oxidative polymerization of the corresponding aniline monomers. researchgate.netnih.gov The presence of substituents on the aniline ring can influence the polymerization process and the final properties of the polymer, such as solubility, conductivity, and processability. The ability to create well-defined, functionalized polyaniline derivatives opens up possibilities for the development of new materials for advanced applications, such as chemical sensors and organic electronic devices. harvard.edu

Monomers for Self-Repairing and Stimuli-Responsive Polymers

This compound is a promising candidate for integration into self-repairing and stimuli-responsive polymers due to the unique nature of its N-methoxymethyl group. This functional group can participate in dynamic covalent chemistry, which is a cornerstone for creating intrinsically self-healing materials. researchgate.netnih.gov

Role in Self-Repairing Polymers: The N-methoxymethyl moiety can be considered a hemiaminal ether. Under specific conditions, such as the presence of an acid catalyst, this group can undergo reversible cleavage to form an N-acylimminium ion intermediate. This dynamic bond formation and breakage allow for the rearrangement of polymer chains, enabling a damaged material to repair itself. nih.govresearchgate.net Polymers incorporating aniline-type monomers can form networks cross-linked by these dynamic bonds. When a fracture occurs, the bonds at the fracture interface can break and subsequently reform, restoring the material's integrity.

Function in Stimuli-Responsive Polymers: The cleavage of the N-methoxymethyl bond is highly sensitive to acidic conditions, making it an excellent trigger for stimuli-responsive materials. wikipedia.org A polymer containing this group can be designed to change its properties upon exposure to an acidic environment. For instance, the cleavage of the bond could release methanol (B129727) and alter the polymer's polarity, solubility, or conformation. This change can be harnessed for various applications, such as controlled-release systems or sensors. The thermal cleavage of hydrogen bonds is another mechanism that induces responsiveness in certain polymer systems, a principle that could be integrated with the chemical reactivity of the methoxymethyl group. rsc.org

Below is a table outlining the potential role of the N-methoxymethyl group in these advanced polymers.

| Feature | Role of this compound Moiety | Triggering Stimulus |

| Self-Repairing | Acts as a masked dynamic covalent bond (hemiaminal ether) that can reversibly break and reform. | Localized stress, heat, or catalyst |

| Stimuli-Responsive | The C-N bond is cleavable, leading to a change in the polymer's chemical structure and physical properties. | Acidic pH, Lewis acids |

Applications in Heterocyclic Chemistry

This compound serves as a valuable precursor and building block in the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials.

Synthesis of Nitrogen-Containing Heterocycles

The primary utility of this compound in this context is as a protected aniline. The methoxymethyl (MOM) group serves as an effective protecting group for the nitrogen atom, which can be crucial in multi-step syntheses. adichemistry.com This protection allows for chemical modifications on other parts of the molecule without interference from the reactive N-H group of aniline. The MOM group is stable under various conditions but can be readily removed using acidic hydrolysis. wikipedia.orgclockss.org

One of the most prominent applications is in variations of the Fischer indole synthesis. wikipedia.orgtaylorandfrancis.comorganic-chemistry.org This reaction typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. This compound can be converted to N-methyl-N-(methoxymethyl)phenylhydrazine, which can then undergo the Fischer cyclization. The MOM group can be cleaved in the final step to yield the N-H indole.

| Heterocycle Type | Synthetic Strategy Involving Aniline Precursors | Potential Role of this compound |

| Indoles | Fischer Indole Synthesis wikipedia.orgmdpi.com | Precursor to N-MOM protected phenylhydrazine for controlled cyclization. |

| Quinolines | Friedländer Annulation, Combes Quinoline Synthesis | Protected aniline allows for regioselective functionalization before cyclization. |

| Pyrroles | Paal-Knorr Synthesis | Serves as a protected amine source in multi-component reactions. |

| Carbazoles | Borsche-Drechsel Cyclization, Graebe-Ullmann Synthesis | Used to build the core structure with subsequent deprotection. |

Preparation of Atropisomeric Heterocycles

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. rsc.orgprinceton.edu The synthesis of stable atropisomers is a significant challenge in organic chemistry, with important implications in medicinal chemistry and materials science. nih.gov The creation of atropisomers often relies on introducing sterically demanding groups that create a high energy barrier to rotation.

This compound can be used to synthesize N-aryl heterocycles where the C(aryl)-N bond acts as the chiral axis. While the N-(methoxymethyl) group itself is not exceptionally bulky, its conformational properties, combined with substituents at the ortho-positions of the aniline ring or on the heterocyclic moiety, can create sufficient steric hindrance to allow for the isolation of stable atropisomers.

The stability of atropisomers is often classified based on their half-life of interconversion at a given temperature.

| Class | Half-life (t1/2) at 300 K | Rotational Energy Barrier (ΔG‡) | Description |

| Class 1 | < 1000 s | < 22.3 kcal/mol | Interconverting isomers, often considered as a single conformational racemate. |

| Class 2 | > 1000 s | > 22.3 kcal/mol | Isomers can be isolated but may racemize under thermal conditions. |

| Class 3 | Very long | > 30 kcal/mol | Configurationally stable isomers under most conditions. |

The use of this compound derivatives in atroposelective synthesis allows for fine-tuning of the steric and electronic properties of the target molecule to control the rotational barrier.

Catalytic Cycloaminomethylation Strategies

Cycloaminomethylation is a powerful strategy for constructing cyclic compounds containing an aminomethyl moiety. This process is often a variation of the Mannich reaction, which involves the aminoalkylation of a carbon acid. wikipedia.orgoarjbp.com The key intermediate in this reaction is an electrophilic iminium ion, typically formed from an amine and formaldehyde (B43269).

This compound can serve as an efficient precursor to the N-methyleneanilinium ion under acidic conditions. In a catalytic process, this reactive intermediate can be trapped by an intramolecular nucleophile, leading to the formation of a new ring. This strategy provides a direct route to various nitrogen-containing heterocycles. For example, a substrate containing an aniline derivative tethered to a nucleophilic group (like an enol or an aromatic ring) could undergo cyclization when treated with an acid catalyst in the presence of this compound, which acts as the aminomethylating agent.

Development of Novel Catalytic Ligands and Organocatalysts

The aniline scaffold is a cornerstone in the design of both organocatalysts and ligands for transition metal catalysis. This compound provides a synthetically useful entry point for creating more complex and tailored catalytic systems.

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. scripps.edu A common route to NHC precursors (imidazolium salts) involves the condensation of two equivalents of a substituted aniline with glyoxal (B1671930) and a formaldehyde equivalent. researchgate.netbeilstein-journals.org

Starting from this compound, one could synthesize an NHC ligand bearing N-(methoxymethyl)phenyl substituents. The presence of the methoxymethyl group could influence the catalyst's solubility and steric profile. Furthermore, the MOM group could be cleaved or modified in a post-synthetic step to introduce other functionalities.

Proposed Synthesis of an NHC-Imidazolium Salt Precursor:

| Step | Reactants | Product | Purpose |

| 1 | 2 eq. This compound + Glyoxal | N,N'-bis(phenyl(methoxymethyl))-1,2-diimine | Formation of the diimine backbone. |

| 2 | Diimine intermediate + Sodium Borohydride | N,N'-bis(phenyl(methoxymethyl))ethane-1,2-diamine | Reduction to the corresponding diamine. |

| 3 | Diamine intermediate + Triethyl orthoformate, Acid | 1,3-bis(phenyl(methoxymethyl))imidazolium salt | Cyclization to form the imidazolium (B1220033) ring. |

Aniline-Based Organocatalysts: Aniline and its derivatives are also central to the field of organocatalysis, where they can act as catalysts themselves or as precursors to more complex catalytic structures. acs.orgnih.govacs.org For example, chiral phosphoric acids have been shown to catalyze the highly regio- and enantioselective Friedel-Crafts alkylation of aniline derivatives. acs.org Similarly, secondary amines have been used as organocatalysts for the ortho-chlorination of anilines. rsc.org this compound can be used as a substrate in these reactions to generate chiral building blocks or can be incorporated into the design of new organocatalysts where the nitrogen atom plays a key role in the catalytic cycle.

Q & A

Q. Intermediate Research Focus

- ¹H/¹³C NMR : Distinct signals for the methoxymethyl group (–OCH₂–) appear at δ 3.3–3.5 ppm (¹H) and δ 55–60 ppm (¹³C) .

- IR Spectroscopy : Stretching vibrations for C–O (1250–1050 cm⁻¹) and N–H (3450 cm⁻¹) confirm functional groups .

- High-Resolution MS : Use ESI+ mode to detect [M+H]⁺ ions (e.g., m/z 152.1 for C₈H₁₁NO) with <2 ppm error .

How does this compound stability vary under different pH and temperature conditions?

Q. Intermediate Research Focus

- pH Sensitivity : Decomposes in acidic conditions (pH <3) via hydrolysis of the methoxymethyl group; stable in neutral/basic buffers .

- Thermal Stability : Degrades above 150°C, releasing formaldehyde and aniline derivatives. Store at RT in inert atmospheres .

What analytical methods resolve co-eluting impurities in this compound samples?

Q. Advanced Research Focus

- 2D GC×GC-TOFMS : Separates isomers (e.g., ortho vs. para substitutions) using a polar/non-polar column set .

- Ion Mobility Spectrometry (IMS) : Resolves isobaric contaminants by differences in collision cross-sections .

Can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Focus

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.